Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate
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Overview
Description
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H8Br2O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine atoms at positions 4 and 7, a hydroxyl group at position 3, and a carboxylate ester group at position 2. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification. One common method starts with 3-hydroxy-2-naphthoic acid, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4 and 7 positions. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 4,7-diamino-3-hydroxynaphthalene-2-carboxylate or 4,7-dithio-3-hydroxynaphthalene-2-carboxylate.
Oxidation: 4,7-dibromo-3-oxonaphthalene-2-carboxylate.
Reduction: 4,7-dibromo-3-hydroxynaphthalene-2-methanol.
Scientific Research Applications
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group can form hydrogen bonds or halogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is unique due to the specific positions of the bromine atoms and the hydroxyl group, which confer distinct reactivity and biological activity compared to other dibromo naphthalene derivatives
Properties
Molecular Formula |
C12H8Br2O3 |
---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O3/c1-17-12(16)9-5-6-4-7(13)2-3-8(6)10(14)11(9)15/h2-5,15H,1H3 |
InChI Key |
YRUOQDDAZISIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)Br)O |
Origin of Product |
United States |
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